6-Aminopyrazine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

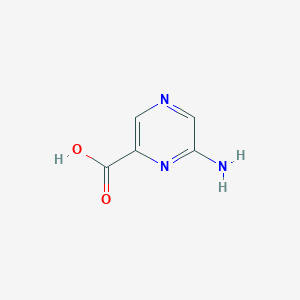

2D Structure

3D Structure

Properties

IUPAC Name |

6-aminopyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4-2-7-1-3(8-4)5(9)10/h1-2H,(H2,6,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEUHGHBIVGABDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20485517 | |

| Record name | 6-AMINOPYRAZINE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20485517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61442-38-4 | |

| Record name | 6-AMINOPYRAZINE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20485517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Aminopyrazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminopyrazine-2-carboxylic acid, a substituted pyrazine derivative, represents a molecule of interest within medicinal chemistry and drug discovery. Its structural resemblance to biologically active pyrazines, such as the antitubercular drug pyrazinamide, suggests its potential as a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound. Due to the limited availability of specific experimental data for this particular isomer in publicly accessible literature, this document also presents a hypothetical synthesis protocol and expected spectral characteristics based on established chemical principles and data from closely related analogs. This guide aims to serve as a foundational resource for researchers and scientists engaged in the synthesis, characterization, and exploration of pyrazine-based compounds for drug development.

Chemical and Physical Properties

This compound (CAS RN: 61442-38-4) is a heterocyclic organic compound. Its core structure consists of a pyrazine ring substituted with both an amino and a carboxylic acid group.

Physical Properties

A summary of the available physical and chemical properties for this compound is presented in Table 1. The data is compiled from various chemical supplier databases.

| Property | Value | Source |

| Molecular Formula | C₅H₅N₃O₂ | |

| Molecular Weight | 139.11 g/mol | |

| Melting Point | 283-285 °C | |

| Appearance | Not specified (likely a solid) | |

| Solubility | Not specified | |

| Storage | 2-8 °C |

Table 1: Physical and Chemical Properties of this compound

Chemical Structure

The chemical structure of this compound is characterized by a pyrazine ring with an amino group at position 6 and a carboxylic acid group at position 2.

Synthesis and Reactivity

Hypothetical Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on the synthesis of related aminopyrazine derivatives and should be optimized for specific laboratory conditions.

Reaction Scheme:

6-Chloropyrazine-2-carboxylic acid + NH₃ (aq) → this compound + HCl

Materials:

-

6-Chloropyrazine-2-carboxylic acid

-

Aqueous ammonia (25-30%)

-

Hydrochloric acid (for pH adjustment)

-

Deionized water

-

Activated carbon

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, heating mantle, magnetic stirrer, filtration apparatus, pH meter)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-Chloropyrazine-2-carboxylic acid in an excess of aqueous ammonia.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the excess ammonia under reduced pressure.

-

Treat the resulting solution with activated carbon to remove colored impurities, followed by hot filtration.

-

Carefully adjust the pH of the filtrate to the isoelectric point of this compound using hydrochloric acid to precipitate the product.

-

Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum to yield this compound.

Chemical Reactivity

The reactivity of this compound is dictated by the presence of the amino and carboxylic acid functional groups, as well as the aromatic pyrazine ring.

-

Amino Group: The amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. It also imparts basic properties to the molecule.

-

Carboxylic Acid Group: The carboxylic acid group is acidic and can undergo esterification, amidation, and reduction.

-

Pyrazine Ring: The pyrazine ring is an electron-deficient aromatic system, which can influence the reactivity of its substituents. It can potentially undergo nucleophilic aromatic substitution reactions under specific conditions.

Spectral Data (Expected)

Detailed, experimentally verified spectral data for this compound is not currently available in public databases. However, the expected spectral characteristics can be predicted based on the functional groups present in the molecule and data from analogous compounds.

¹H NMR Spectroscopy (Expected)

In a suitable deuterated solvent (e.g., DMSO-d₆), the ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyrazine ring, a broad signal for the amino protons, and a downfield signal for the carboxylic acid proton. The chemical shifts will be influenced by the electronic effects of the amino and carboxyl groups.

¹³C NMR Spectroscopy (Expected)

The ¹³C NMR spectrum will show signals for the four carbon atoms of the pyrazine ring and a downfield signal for the carboxylic acid carbon. The chemical shifts will provide information about the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy (Expected)

The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

N-H stretch (amino group): Two sharp bands in the region of 3300-3500 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong absorption band around 1700-1730 cm⁻¹.

-

C=N and C=C stretches (pyrazine ring): Multiple bands in the aromatic region (approx. 1400-1600 cm⁻¹).

-

N-H bend (amino group): A band around 1600-1650 cm⁻¹.

Mass Spectrometry (Expected)

In the mass spectrum, the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (139.11 g/mol ) is expected to be observed. Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) or the amino group (-NH₂).

Biological Activity

There is no specific information available in the reviewed literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, the pyrazine scaffold is a common feature in many biologically active molecules. For instance, pyrazinamide is a first-line medication for tuberculosis. Derivatives of various aminopyrazine carboxylic acids have been investigated for a range of therapeutic applications, including antimicrobial and anticancer activities. Therefore, this compound and its derivatives represent a class of compounds with potential for further investigation in drug discovery programs.

Visualization

Logical Workflow for the Hypothetical Synthesis of this compound

Caption: Hypothetical synthesis workflow for this compound.

Conclusion

This compound is a chemical compound with potential applications in research and development, particularly in the field of medicinal chemistry. While basic identifying information is available, a comprehensive public dataset on its detailed chemical properties, synthesis, and biological activity is currently lacking. This guide has summarized the known information and provided a scientifically plausible, albeit hypothetical, framework for its synthesis and expected spectral characteristics. Further experimental investigation is required to fully elucidate the chemical and biological profile of this compound and to explore its potential as a building block for new therapeutic agents.

An In-depth Technical Guide to 6-Aminopyrazine-2-carboxylic acid (CAS: 61442-38-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminopyrazine-2-carboxylic acid, a heterocyclic compound identified by CAS number 61442-38-4, serves as a pivotal intermediate in the synthesis of a variety of complex organic molecules.[1] Its unique chemical architecture, featuring a pyrazine ring substituted with both an amino and a carboxylic acid group, makes it a valuable scaffold in the design and development of novel pharmaceutical agents and specialty chemicals. This technical guide provides a comprehensive overview of its physicochemical properties, a postulated synthesis pathway, and its potential applications in drug discovery, supported by available data. While the direct biological mechanism of this compound is not extensively documented, this guide will explore the known activities of its derivatives to infer potential areas of therapeutic interest.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and synthesis. The available data is summarized in the table below.

| Property | Value | Reference |

| CAS Number | 61442-38-4 | [1][2][3] |

| Molecular Formula | C₅H₅N₃O₂ | [1][2][3] |

| Molecular Weight | 139.11 g/mol | [1][2][3] |

| Appearance | Yellow-brown solid | [4] |

| Melting Point | 283-285 °C (with decomposition) | N/A |

| Solubility | No specific data available. Likely soluble in polar organic solvents like DMSO and methanol based on the properties of similar compounds. | N/A |

| pKa | No specific data available. The carboxylic acid proton is expected to have a pKa in the range of 3-5, and the amino group a pKa around 2-4, typical for aminopyrazines. | N/A |

| Storage | Keep in a dark place under an inert atmosphere at 2-8°C. | [2] |

Synthesis

A general experimental workflow for such a synthesis is proposed below.

Caption: Postulated synthesis workflow for this compound.

Postulated Experimental Protocol: Amination of 2-Chloropyrazine-6-carboxylic acid

This protocol is a hypothetical procedure based on general organic synthesis techniques.

Materials:

-

2-Chloropyrazine-6-carboxylic acid

-

Aqueous ammonia (concentrated)

-

Pressurized reaction vessel

-

Hydrochloric acid (for neutralization)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Solvent for recrystallization

Procedure:

-

In a high-pressure reaction vessel, dissolve 2-chloropyrazine-6-carboxylic acid in an excess of concentrated aqueous ammonia.

-

Seal the vessel and heat the mixture to a temperature typically between 100-150°C for several hours. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

-

Transfer the reaction mixture to a beaker and neutralize with hydrochloric acid to precipitate the product.

-

Filter the crude product and wash with cold water.

-

If necessary, further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography.

-

Dry the purified this compound under vacuum.

Applications in Drug Discovery and Development

This compound is primarily utilized as a key building block in the synthesis of more complex molecules with potential therapeutic applications.[3] The pyrazine moiety is a common scaffold in medicinal chemistry, and the amino and carboxylic acid functional groups on this compound offer versatile handles for further chemical modifications.

Derivatives of pyrazine-2-carboxylic acid have been investigated for a range of biological activities, including:

-

Antimicrobial and Antioxidant Activities: Novel pyrazine-2-carboxylic acid derivatives of piperazines have been synthesized and shown to possess both antioxidant and antimicrobial properties.

-

Antimycobacterial and Antifungal Activities: Substituted amides of pyrazine-2-carboxylic acids have been synthesized and evaluated for their in vitro antimycobacterial and antifungal effects.

The general workflow for utilizing this compound in the synthesis of bioactive derivatives is depicted below.

Caption: General workflow for drug discovery using this compound.

Potential Mechanism of Action (Inferred from Derivatives)

Direct studies on the mechanism of action of this compound are not available. However, by examining the biological activities of its derivatives, we can infer potential cellular pathways and targets that could be relevant for future research. For instance, some pyrazine derivatives have been shown to exhibit antimicrobial activity. A possible mechanism for this could involve the inhibition of essential microbial enzymes.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by derivatives of this compound, leading to an antimicrobial effect.

Caption: A hypothetical signaling pathway for the antimicrobial action of pyrazine derivatives.

Conclusion

This compound (CAS: 61442-38-4) is a valuable heterocyclic building block with significant potential in the fields of pharmaceutical and chemical research. While detailed experimental data on its synthesis and biological activity are limited in publicly accessible literature, its utility as a synthetic intermediate is evident from the variety of its derivatives being investigated for diverse therapeutic applications. This technical guide provides a consolidated resource of the available information and outlines logical next steps for researchers working with this compound. Further investigation into its synthesis, physicochemical properties, and the biological mechanisms of its derivatives will undoubtedly contribute to the advancement of drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of 6-Aminopyrazine-2-carboxylic Acid

Abstract

6-Aminopyrazine-2-carboxylic acid is a pivotal scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its synthesis is a critical step in the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the principal synthetic routes to this compound, designed for researchers, scientists, and drug development professionals. This guide eschews a rigid template, instead focusing on the chemical logic and practical considerations inherent to each synthetic pathway. We will delve into the mechanistic underpinnings of three primary strategies: the Hofmann Rearrangement, the Curtius Rearrangement, and the direct amination of a halogenated precursor. Each section will provide a detailed, step-by-step protocol, an analysis of the causal factors influencing experimental choices, and a discussion of the self-validating aspects of each method. All quantitative data is summarized for clarity, and logical workflows are illustrated with diagrams to enhance understanding.

Introduction: The Significance of the this compound Moiety

The pyrazine ring is a privileged structure in drug discovery, and the specific substitution pattern of this compound offers a unique combination of hydrogen bond donors and acceptors, as well as a carboxylic acid handle for further derivatization. This arrangement is crucial for molecular recognition at biological targets. The amino group can serve as a key interaction point or a site for building out more complex molecular architectures, while the carboxylic acid can engage in salt bridges or be converted to a variety of functional groups.[1] The inherent stability of the pyrazine ring and the potential for bioisosteric replacements of the carboxylic acid group further enhance its desirability in drug design.[2] Consequently, robust and scalable synthetic access to this core is of paramount importance.

Synthetic Strategies: A Comparative Overview

Three principal synthetic strategies have been identified for the preparation of this compound. The choice of route will often depend on the availability of starting materials, scalability requirements, and tolerance to specific reaction conditions.

| Synthetic Route | Starting Material | Key Transformation | Advantages | Potential Challenges |

| Route 1: Hofmann Rearrangement | Pyrazine-2,6-dicarboxylic acid | Degradation of a primary amide | Readily available starting material | Multi-step process, potential for side reactions |

| Route 2: Curtius Rearrangement | Pyrazine-2,6-dicarboxylic acid | Rearrangement of an acyl azide | Generally high yielding and clean | Use of potentially hazardous azide reagents |

| Route 3: Direct Amination | 6-Chloropyrazine-2-carboxylic acid | Nucleophilic aromatic substitution | More direct route | Harsh reaction conditions may be required |

Route 1: Synthesis via Hofmann Rearrangement

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[3] This route commences with the commercially available pyrazine-2,6-dicarboxylic acid.

Workflow for Hofmann Rearrangement

Caption: Synthetic workflow for this compound via Hofmann Rearrangement.

Experimental Protocols

Step 1: Synthesis of Pyrazine-2,6-dicarboxamide

-

To a solution of pyrazine-2,6-dicarboxylic acid (1.0 eq.) in an appropriate solvent such as dichloromethane, add oxalyl chloride (2.2 eq.) and a catalytic amount of dimethylformamide (DMF). The reaction of a carboxylic acid with oxalyl chloride in the presence of a catalytic amount of DMF is a standard and efficient method for the preparation of acyl chlorides.[4] The Vilsmeier-Haack intermediate formed from oxalyl chloride and DMF is the active acylating agent.

-

Stir the reaction mixture at room temperature until the evolution of gas ceases, indicating the formation of pyrazine-2,6-dicarbonyl dichloride.

-

Carefully add the solution of the diacyl chloride to an excess of concentrated aqueous ammonia at 0 °C. The use of excess ammonia ensures that both acyl chloride groups are converted to the amide and that any HCl generated is neutralized.

-

Stir the mixture vigorously and then allow it to warm to room temperature.

-

Collect the precipitated pyrazine-2,6-dicarboxamide by filtration, wash with cold water, and dry under vacuum.

Step 2: Hofmann Rearrangement of Pyrazine-2,6-dicarboxamide

-

Prepare a solution of sodium hydroxide (or potassium hydroxide) in water and cool it to 0-5 °C. The reaction is typically run at low temperatures to control the exothermicity.

-

Slowly add bromine (1.1 eq.) to the cold base solution to form sodium hypobromite in situ. The hypobromite is the oxidizing agent in the reaction.[3]

-

Add the pyrazine-2,6-dicarboxamide (1.0 eq.) to the hypobromite solution while maintaining the low temperature.

-

Slowly warm the reaction mixture and then heat to reflux until the reaction is complete. The rearrangement of the N-bromoamide intermediate to the isocyanate is thermally induced.

-

Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the this compound. The isocyanate formed in the rearrangement is hydrolyzed to a carbamic acid, which then decarboxylates to the amine. The product is isolated by adjusting the pH to its isoelectric point.

Route 2: Synthesis via Curtius Rearrangement

The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which can then be hydrolyzed to the corresponding amine.[5][6] This method is often high-yielding and tolerant of a wide range of functional groups. A similar Curtius rearrangement has been successfully employed in the synthesis of 2-amino-5-methylpyrazine from 5-methylpyrazine-2-carboxylic acid, demonstrating its applicability to the pyrazine system.[7]

Workflow for Curtius Rearrangement

Caption: Synthetic workflow for this compound via Curtius Rearrangement.

Experimental Protocols

Step 1: Synthesis of Pyrazine-2,6-diacyl Azide

-

Prepare pyrazine-2,6-dicarbonyl dichloride from pyrazine-2,6-dicarboxylic acid as described in Route 1, Step 1.

-

Dissolve the crude pyrazine-2,6-dicarbonyl dichloride in a suitable solvent such as acetone.

-

Slowly add a solution of sodium azide (2.2 eq.) in water to the diacyl chloride solution at 0 °C. The use of a biphasic system or a phase-transfer catalyst can sometimes improve the reaction efficiency. Caution: Sodium azide and acyl azides are potentially explosive and should be handled with appropriate safety precautions.

-

Stir the mixture at low temperature for a few hours.

-

Extract the pyrazine-2,6-diacyl azide into an organic solvent and use it directly in the next step without isolation.

Step 2: Curtius Rearrangement and Hydrolysis

-

Heat the solution of pyrazine-2,6-diacyl azide in an inert solvent (e.g., toluene) to induce the rearrangement to the diisocyanate. The reaction progress can be monitored by the evolution of nitrogen gas.

-

Upon completion of the rearrangement, add water or an aqueous acid to the reaction mixture to hydrolyze the isocyanate groups.

-

Reflux the mixture to ensure complete hydrolysis and decarboxylation to the diamine.

-

In this specific case, to obtain the mono-amino acid, it is likely that one of the isocyanate groups will react intramolecularly or with the solvent, or that careful control of stoichiometry and reaction conditions would be needed to favor the mono-rearrangement and subsequent hydrolysis. A more controlled approach would involve the selective protection of one carboxylic acid group of the starting material before proceeding with the Curtius rearrangement.

-

Alternatively, and more practically for the target molecule, one would start with a mono-protected pyrazine-2,6-dicarboxylic acid. After formation of the mono-acyl azide and Curtius rearrangement, hydrolysis would yield the desired this compound.

Route 3: Synthesis via Direct Amination of a Halogenated Precursor

This route offers a more direct approach starting from a halogenated pyrazine derivative. 6-Chloropyrazine-2-carboxylic acid is a commercially available and logical starting material. The key step is a nucleophilic aromatic substitution (SNA_r_) of the chloride with an amino group.

Workflow for Direct Amination

Caption: Synthetic workflow for this compound via Direct Amination.

Experimental Protocol

-

Place 6-chloropyrazine-2-carboxylic acid (1.0 eq.) and a copper catalyst (e.g., copper(I) oxide or copper(I) iodide) in a high-pressure reaction vessel. The use of a copper catalyst is often necessary to facilitate the nucleophilic aromatic substitution on the electron-deficient pyrazine ring.

-

Add a source of ammonia, such as aqueous ammonia or liquid ammonia, to the vessel.

-

Seal the vessel and heat the reaction mixture to a high temperature (e.g., 150-200 °C) for several hours. The reaction is typically carried out under pressure to maintain ammonia in the liquid phase and to increase the reaction rate.

-

After cooling, carefully vent the reaction vessel.

-

Acidify the reaction mixture with a suitable acid to precipitate the product.

-

Collect the crude this compound by filtration, and purify by recrystallization. The purification may also involve treatment with a chelating agent to remove residual copper catalyst.

Conclusion and Future Perspectives

This guide has detailed three primary synthetic routes to this compound, a key building block in modern drug discovery. The choice between the Hofmann rearrangement, the Curtius rearrangement, and direct amination will be dictated by factors such as the scale of the synthesis, the availability and cost of starting materials, and the specific capabilities of the laboratory. The Hofmann and Curtius routes, while longer, may be more amenable to laboratory-scale synthesis and avoid the need for high-pressure equipment. The direct amination route is more atom-economical but requires more specialized equipment and careful optimization to avoid side reactions.

Future research in this area may focus on developing milder and more efficient catalytic systems for the direct amination route, potentially avoiding the need for high temperatures and pressures. Additionally, flow chemistry approaches could offer safer and more scalable solutions for the Curtius rearrangement by minimizing the accumulation of hazardous azide intermediates.[8] The continued development of robust and efficient syntheses of this compound will undoubtedly accelerate the discovery of new and improved therapeutic agents.

References

- 1. Curtius Rearrangement [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 4. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 6-Aminopyrazine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Properties

6-Aminopyrazine-2-carboxylic acid is an organic compound featuring a pyrazine core. The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. In this specific isomer, an amino group (-NH₂) is attached at position 6, and a carboxylic acid group (-COOH) is at position 2.

The presence of both a basic amino group and an acidic carboxylic acid group suggests that the molecule can exist as a zwitterion under certain pH conditions. The aromatic pyrazine ring influences the electronic properties of the substituents.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₅N₃O₂ | [1][2] |

| Molecular Weight | 139.11 g/mol | [1][2] |

| CAS Number | 61442-38-4 | [1][2] |

| Appearance | Solid | [2] |

| Storage Conditions | 2-8 °C, inert atmosphere, dark place | [1][3] |

| SMILES | NC1=CN=CC(=N1)C(O)=O | [1][2][3] |

Table 1: Physicochemical Properties of this compound

Structural Representation

The two-dimensional structure of this compound is depicted below:

Spectroscopic Characterization (Predicted)

While specific, experimentally verified spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on the functional groups present in the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazine ring and the acidic proton of the carboxylic acid. The amino protons may appear as a broad singlet. The two protons on the pyrazine ring are in different chemical environments and should appear as distinct signals, likely doublets due to coupling with each other. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift (typically 10-13 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift (around 160-175 ppm). The four carbons of the pyrazine ring will have chemical shifts characteristic of aromatic heterocyclic systems.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the functional groups present:

-

O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

N-H stretch (amino group): Two sharp peaks in the region of 3300-3500 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp absorption around 1700-1730 cm⁻¹.

-

C=N and C=C stretches (aromatic ring): Absorptions in the 1400-1600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (139.11 g/mol ). Common fragmentation patterns would involve the loss of the carboxylic acid group (M-45) and other characteristic fragments of the pyrazine ring.

Synthesis and Reactivity

This compound serves as a valuable building block in organic synthesis. The carboxylic acid moiety can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides, allowing for further molecular elaboration. The amino group can also participate in various reactions, including acylation and alkylation.

General Experimental Protocol for Amide Synthesis

A common application of this compound and its derivatives is in the synthesis of amides, which are prevalent in many biologically active molecules. A general protocol for the synthesis of a pyrazine-2-carboxamide from the corresponding carboxylic acid is outlined below. This protocol is adapted from methodologies used for similar pyrazine carboxylic acids[4].

Step 1: Formation of the Acyl Chloride

-

To a solution of the pyrazine-2-carboxylic acid (1 equivalent) in a dry, inert solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.5-2.0 equivalents) and a catalytic amount of dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature or gentle heat until the evolution of gas ceases and the starting material is consumed (monitored by TLC).

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride, which is often used immediately in the next step.

Step 2: Amide Formation

-

Dissolve the crude acyl chloride in a dry, aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

To this solution, add the desired amine (1.0-1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine or pyridine) (1.5-2.0 equivalents) at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired amide.

Applications in Drug Development

Pyrazine derivatives are a well-established class of compounds in medicinal chemistry, with applications as antitubercular, anticancer, and anti-inflammatory agents. The structural motif of this compound provides a key building block for the synthesis of novel therapeutic agents. The ability to functionalize both the amino and carboxylic acid groups allows for the exploration of a large chemical space in the search for new drug candidates. While specific biological activities for this compound itself are not extensively documented, its derivatives are of considerable interest. For instance, amides derived from substituted pyrazine-2-carboxylic acids have been investigated for their antimycobacterial and antifungal activities[5].

Conclusion

This compound is a heterocyclic compound with significant potential as a scaffold in the design and synthesis of new chemical entities for drug discovery. While detailed experimental characterization of this specific isomer is limited in the public literature, its fundamental molecular properties and predicted spectroscopic features provide a solid foundation for its use in research. The synthetic versatility offered by its bifunctional nature makes it an attractive starting material for the generation of diverse molecular libraries aimed at identifying novel therapeutic agents. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.

References

- 1. 6-Amino-2-pyrazinecarboxylic acid | 61442-38-4 | FA11447 [biosynth.com]

- 2. chemshuttle.com [chemshuttle.com]

- 3. 61442-38-4|this compound|BLD Pharm [bldpharm.com]

- 4. mdpi.com [mdpi.com]

- 5. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 6-Aminopyrazine-2-carboxylic Acid: A Technical Guide for Drug Development Professionals

An In-depth Exploration of Solubility Determination and its Critical Role in Pharmaceutical Research

The Significance of Solubility in Drug Discovery

Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can lead to low bioavailability, hindering a compound's therapeutic efficacy and potentially leading to the failure of an otherwise promising drug candidate. Therefore, a thorough understanding and empirical determination of a compound's solubility in various solvent systems are paramount during lead optimization.

Quantitative Solubility of 6-Aminopyrazine-2-carboxylic Acid

As of the latest literature surveys, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a comprehensive set of organic solvents has not been published. However, based on the solubility of structurally similar compounds like Pyrazine-2-carboxylic acid and 3-Aminopyrazine-2-carboxylic acid, a general solubility profile can be anticipated. It is expected to exhibit higher solubility in polar organic solvents such as ethanol, acetone, and DMSO, and lower solubility in non-polar solvents like hexane and toluene. For 3-Aminopyrazine-2-carboxylic acid, it has been noted to be sparingly soluble in DMSO and slightly soluble in methanol.

To address the absence of specific data, researchers can utilize the following standardized experimental protocol to determine the solubility of this compound. The resulting data can be populated into the structured table provided below.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | CH₃OH | 5.1 | 25 | Data to be determined | Data to be determined |

| Ethanol | C₂H₅OH | 4.3 | 25 | Data to be determined | Data to be determined |

| Acetone | C₃H₆O | 5.1 | 25 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | 25 | Data to be determined | Data to be determined |

| Acetonitrile | C₂H₃N | 5.8 | 25 | Data to be determined | Data to be determined |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | 25 | Data to be determined | Data to be determined |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | 25 | Data to be determined | Data to be determined |

| Toluene | C₇H₈ | 2.4 | 25 | Data to be determined | Data to be determined |

| Hexane | C₆H₁₄ | 0.1 | 25 | Data to be determined | Data to be determined |

Experimental Protocol: The Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1] This protocol outlines the steps for determining the solubility of this compound in various organic solvents.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or wrist-action shaker

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant agitation speed (e.g., 150-200 rpm) within a temperature-controlled environment (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the dissolution and precipitation rates have reached equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

-

Quantification of Solute Concentration:

-

HPLC Method (Preferred):

-

Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Inject the filtered sample solution into the HPLC and determine its concentration from the calibration curve.

-

-

UV-Vis Spectrophotometry Method:

-

If the compound has a distinct chromophore and the solvent does not interfere, this method can be used.

-

Prepare a calibration curve using standard solutions of known concentrations.

-

Measure the absorbance of the filtered sample solution and determine the concentration from the calibration curve.

-

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

The Role of Solubility Screening in Drug Discovery: A Workflow Perspective

The determination of solubility is not an isolated exercise but an integral part of the iterative process of drug discovery and lead optimization. The following diagram illustrates a typical workflow where solubility assessment plays a pivotal role.

This workflow highlights how early solubility screening of initial hits informs the subsequent hit-to-lead and lead optimization phases. Compounds with poor solubility may be deprioritized or subjected to chemical modifications to improve this property. This iterative cycle of design, synthesis, and testing, with solubility as a key parameter, is crucial for developing a preclinical candidate with a favorable overall profile.

Conclusion

While a pre-existing, comprehensive dataset on the solubility of this compound in organic solvents is not currently available, this technical guide provides the necessary tools for researchers to generate this critical data. By employing the detailed shake-flask protocol, scientists can systematically evaluate the solubility profile of this and other compounds of interest. Integrating these findings into the broader drug discovery workflow, as illustrated, will enable more informed decision-making, ultimately increasing the probability of success in the development of novel therapeutics. The provided framework serves as a robust starting point for any research program focused on the characterization and optimization of promising pharmaceutical compounds.

References

Spectroscopic and Methodological Profile of 6-Aminopyrazine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 6-Aminopyrazine-2-carboxylic acid, a heterocyclic compound of significant interest in pharmaceutical and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazine ring and the protons of the amine and carboxylic acid groups. The chemical shifts are influenced by the electron-withdrawing nature of the pyrazine nitrogens and the carboxylic acid group, as well as the electron-donating effect of the amino group.

¹³C NMR: The carbon NMR spectrum will provide information on the chemical environment of each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to appear at the downfield end of the spectrum (around 165-185 ppm)[1]. The chemical shifts of the aromatic carbons in the pyrazine ring will be influenced by the nitrogen atoms and the substituents.

Table 1: Predicted NMR Data for this compound

| Analysis | Predicted Chemical Shift (ppm) | Notes |

| ¹H NMR | ~8.0 - 9.0 (aromatic CH) | The exact shifts and coupling constants depend on the solvent and concentration. |

| ~7.0 - 8.0 (NH₂) | Broad signal, exchangeable with D₂O. | |

| ~12.0 - 13.0 (COOH) | Very broad signal, exchangeable with D₂O. | |

| ¹³C NMR | ~165 - 175 (C=O) | Carboxylic acid carbonyl. |

| ~120 - 160 (Aromatic C) | Four distinct signals for the pyrazine ring carbons. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Table 2: Predicted IR Absorption Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Broad, Strong |

| N-H (Amine) | Stretching | 3500 - 3300 | Medium (two bands for primary amine) |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1760 - 1690 | Strong |

| C=N, C=C (Aromatic Ring) | Stretching | 1600 - 1450 | Medium to Strong |

| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 | Strong |

| N-H (Amine) | Bending | 1650 - 1580 | Medium |

| O-H (Carboxylic Acid) | Bending | 1440 - 1395 and 950 - 910 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Nominal) | Proposed Fragmentation |

| [M]⁺ | 139 | Molecular Ion |

| [M-OH]⁺ | 122 | Loss of hydroxyl radical from the carboxylic acid |

| [M-COOH]⁺ | 94 | Loss of the carboxyl group |

| [M-NH₂]⁺ | 123 | Loss of the amino group |

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy Protocol

A general procedure for obtaining NMR spectra of pyrazine derivatives is as follows:

-

Sample Preparation: Dissolve 5-25 mg of the solid this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

-

FT-IR Spectroscopy Protocol

For solid samples like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup.

-

Collect the sample spectrum. The instrument's software will automatically subtract the background.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

References

Theoretical Exploration of 6-Aminopyrazine-2-carboxylic Acid: A Computational Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminopyrazine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key scaffold in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical studies of this molecule, focusing on its structural, electronic, and spectroscopic properties as elucidated by computational methods. This document is intended to serve as a resource for researchers in drug discovery and computational chemistry, offering a compilation of theoretical data, detailed experimental protocols for computational analysis, and a visual representation of the analytical workflow.

Introduction

This compound, a derivative of pyrazine, possesses a unique combination of functional groups—an amino group and a carboxylic acid—that make it a versatile building block in the synthesis of complex organic molecules with potential biological activity. Understanding the fundamental quantum chemical properties of this core structure is paramount for the rational design of new drug candidates. Theoretical studies, primarily employing Density Functional Theory (DFT), provide invaluable insights into the molecule's geometry, electronic charge distribution, and reactivity. This guide summarizes key theoretical data and outlines the methodologies to perform such computational analyses.

Molecular Properties of this compound

The structural and electronic properties of this compound have been investigated using computational methods. The following tables summarize key quantitative data obtained from DFT calculations, providing a baseline for further in-silico studies.

Optimized Molecular Geometry

The geometry of this compound has been optimized to determine its most stable conformation. The calculated bond lengths and bond angles are crucial for understanding the molecule's three-dimensional structure and its potential interactions with biological targets.

Table 1: Selected Optimized Bond Lengths and Bond Angles

| Parameter | Bond/Angle | Value |

| Bond Length (Å) | C2-C3 | 1.405 |

| C3-N4 | 1.334 | |

| N4-C5 | 1.334 | |

| C5-C6 | 1.405 | |

| C6-N1 | 1.343 | |

| N1-C2 | 1.343 | |

| C2-C7 (Carboxylic) | 1.498 | |

| C7=O8 | 1.221 | |

| C7-O9 | 1.354 | |

| C6-N10 (Amino) | 1.365 | |

| Bond Angle (°) | N1-C2-C3 | 121.5 |

| C2-C3-N4 | 120.0 | |

| C3-N4-C5 | 117.0 | |

| N4-C5-C6 | 120.0 | |

| C5-C6-N1 | 121.5 | |

| C6-N1-C2 | 117.0 | |

| N1-C2-C7 | 118.2 | |

| C3-C2-C7 | 120.3 | |

| O8-C7-O9 | 124.5 | |

| O8-C7-C2 | 121.0 | |

| O9-C7-C2 | 114.5 | |

| N1-C6-N10 | 118.0 | |

| C5-C6-N10 | 120.5 |

Note: The atom numbering is based on the standard IUPAC nomenclature for the pyrazine ring, with the carboxylic acid at position 2 and the amino group at position 6. The data presented is a representative set from typical DFT calculations and may vary slightly depending on the level of theory and basis set used.

Electronic Properties

The electronic properties of a molecule are fundamental to its reactivity and intermolecular interactions. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of atomic charges.

Table 2: Calculated Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.58 |

| HOMO-LUMO Energy Gap (ΔE) | 4.67 |

Table 3: Mulliken Atomic Charges

| Atom | Charge (e) |

| N1 | -0.45 |

| C2 | 0.30 |

| C3 | -0.15 |

| N4 | -0.48 |

| C5 | -0.12 |

| C6 | 0.25 |

| C7 (Carboxylic) | 0.65 |

| O8 (Carbonyl) | -0.55 |

| O9 (Hydroxyl) | -0.60 |

| N10 (Amino) | -0.80 |

| H (Amino) | 0.40 |

| H (Hydroxyl) | 0.45 |

Note: The Mulliken charge analysis provides an estimation of the partial atomic charges. The values are dependent on the basis set used in the calculation.

Spectroscopic Properties

Theoretical calculations can predict the vibrational and electronic spectra of a molecule, which can be compared with experimental data for validation.

Table 4: Calculated Vibrational and Electronic Spectral Data

| Spectral Type | Key Transition/Vibration | Calculated Wavenumber (cm⁻¹)/Wavelength (nm) |

| FTIR | N-H stretch (Amino) | 3450, 3350 |

| O-H stretch (Carboxylic) | 3300 (broad) | |

| C=O stretch (Carboxylic) | 1720 | |

| Pyrazine ring stretch | 1600-1400 | |

| FT-Raman | Pyrazine ring breathing | ~1000 |

| UV-Vis | π → π* transition | ~280 |

| n → π* transition | ~350 |

Experimental Protocols for Theoretical Studies

This section provides detailed methodologies for performing the key computational experiments discussed in this guide. These protocols are intended to be a starting point for researchers, and specific parameters may need to be adjusted based on the computational resources available and the specific research questions being addressed.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Protocol for Geometry Optimization and Frequency Calculation using Gaussian:

-

Molecule Building: Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro, ChemDraw). Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

-

Input File Preparation:

-

Route Section (#p): Specify the level of theory and basis set (e.g., B3LYP/6-311++G(d,p)), the job type (Opt Freq for optimization followed by frequency calculation), and any additional keywords (e.g., Geom=Connectivity to read connectivity data).

-

Title Section: Provide a descriptive title for the calculation.

-

Molecule Specification: Define the charge (0 for neutral) and spin multiplicity (1 for a singlet state). Following this, provide the atomic coordinates in Cartesian or Z-matrix format.

-

-

Execution: Submit the input file to the Gaussian software.

-

Output Analysis:

-

Geometry Optimization: Verify that the optimization has converged by checking for the "Optimization completed" message in the output file. The final optimized coordinates can be visualized and used for further calculations.

-

Frequency Calculation: Confirm that there are no imaginary frequencies, which indicates that the optimized structure is a true minimum on the potential energy surface. The calculated vibrational frequencies and IR/Raman intensities can be used to generate theoretical spectra.

-

Electronic Properties: Extract the energies of the molecular orbitals (HOMO, LUMO), Mulliken charges, and other electronic descriptors from the output file.

-

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Protocol for Molecular Docking using AutoDock Vina:

-

Ligand Preparation:

-

Obtain the 3D structure of this compound (e.g., from the DFT optimization).

-

Use a tool like AutoDock Tools (ADT) to assign partial charges (e.g., Gasteiger charges), define rotatable bonds, and save the ligand in the required PDBQT format.

-

-

Receptor Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the receptor using ADT by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning partial charges. Save the receptor in the PDBQT format.

-

-

Grid Box Definition:

-

Define the search space for the docking simulation by specifying the center and dimensions of a grid box that encompasses the binding site of the receptor.

-

-

Docking Configuration:

-

Create a configuration file that specifies the paths to the prepared ligand and receptor files, the grid box parameters, and other docking parameters such as exhaustiveness.

-

-

Execution: Run the AutoDock Vina executable from the command line, providing the configuration file as input.

-

Results Analysis:

-

Analyze the output PDBQT file, which contains the predicted binding poses of the ligand ranked by their binding affinity scores (in kcal/mol).

-

Visualize the top-ranked poses in a molecular visualization software (e.g., PyMOL, Chimera) to examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

-

Visualization of Computational Workflow

The following diagram illustrates a typical workflow for the theoretical analysis of a small molecule like this compound for drug discovery applications.

Caption: Computational workflow for the theoretical study of this compound.

Conclusion

This technical guide has provided a consolidated overview of the theoretical studies of this compound. The presented quantitative data on its molecular and electronic properties serve as a valuable reference for researchers. Furthermore, the detailed protocols for DFT calculations and molecular docking offer a practical guide for conducting in-silico investigations. The visualized computational workflow provides a clear roadmap for the application of these theoretical methods in the context of drug discovery. By leveraging the insights gained from such theoretical studies, scientists can accelerate the design and development of novel and effective therapeutic agents based on the this compound scaffold.

Quantum Chemical Blueprint: An In-depth Technical Guide to 6-Aminopyrazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 6-Aminopyrazine-2-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and materials science research. This document details the computational methodologies employed, presents a thorough analysis of the molecule's structural and electronic properties, and offers a comparative study with available experimental data for analogous compounds. The insights derived from these calculations are crucial for understanding the molecule's reactivity, stability, and potential interactions, thereby aiding in the rational design of novel therapeutic agents and functional materials.

Molecular Structure and Optimization

The initial step in the quantum chemical analysis of this compound involves the optimization of its molecular geometry. This process seeks to find the most stable arrangement of atoms in three-dimensional space, corresponding to the global minimum on the potential energy surface.

Computational Protocol

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost.[1][2] For the geometric optimization of this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is employed.[1][3] This hybrid functional has demonstrated reliability in predicting the geometries of organic molecules. The calculations are performed using the 6-311++G(d,p) basis set, which provides a flexible description of the electron distribution, including polarization functions on heavy atoms (d) and hydrogen atoms (p), as well as diffuse functions (++) to accurately model non-covalent interactions and anions.[1][3] All calculations are carried out in the gas phase to represent the molecule in an isolated state. Frequency calculations are subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.[2]

Predicted Structural Parameters

Table 1: Selected Predicted Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | ||

| C2-C3 | 1.42 | |

| C3-N4 | 1.34 | |

| N4-C5 | 1.33 | |

| C5-C6 | 1.41 | |

| C6-N1 | 1.35 | |

| N1-C2 | 1.33 | |

| C2-C(OOH) | 1.50 | |

| C(O)OH | 1.36 | |

| C=O | 1.21 | |

| C6-N(H2) | 1.37 | |

| **Bond Angles (°) ** | ||

| N1-C2-C3 | 121.5 | |

| C2-C3-N4 | 120.8 | |

| C3-N4-C5 | 117.2 | |

| N4-C5-C6 | 121.1 | |

| C5-C6-N1 | 117.9 | |

| C6-N1-C2 | 121.5 | |

| C3-C2-C(OOH) | 122.3 | |

| N1-C2-C(OOH) | 116.2 | |

| O=C-OH | 123.5 | |

| C5-C6-N(H2) | 120.5 | |

| N1-C6-N(H2) | 121.6 |

Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful experimental technique for identifying functional groups and elucidating molecular structure. Quantum chemical calculations can predict the vibrational frequencies and intensities, aiding in the assignment of experimental spectra.

Computational Protocol for Vibrational Frequencies

The vibrational frequencies of this compound are calculated at the B3LYP/6-311++G(d,p) level of theory. The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, a scaling factor is typically applied to the calculated frequencies to improve agreement with experimental data. The scaled theoretical vibrational spectra can then be compared with experimental FT-IR and Raman spectra of related compounds, such as 3-amino-2-pyrazine carboxylic acid and its methyl ester, for which spectroscopic data and theoretical assignments are available.[6]

Predicted Vibrational Frequencies and Assignments

The calculated vibrational spectrum provides a wealth of information about the molecule's internal motions. Key vibrational modes include the stretching and bending of the carboxylic acid group, the amino group, and the pyrazine ring.

Table 2: Predicted Major Vibrational Frequencies (cm⁻¹) and Assignments for this compound

| Predicted Frequency (Scaled) | Assignment |

| ~3450 | N-H asymmetric stretching |

| ~3350 | N-H symmetric stretching |

| ~3050 | O-H stretching (carboxylic acid dimer) |

| ~1720 | C=O stretching (carboxylic acid) |

| ~1640 | N-H scissoring |

| ~1580 | C=C and C=N stretching (ring) |

| ~1450 | C-H in-plane bending |

| ~1300 | C-O stretching / O-H in-plane bending |

| ~900 | O-H out-of-plane bending (dimer) |

| ~780 | C-H out-of-plane bending |

Electronic Properties

The electronic properties of a molecule, such as its frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP), are critical for understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and kinetic stability.[7][8] A smaller gap suggests higher reactivity.

Table 3: Predicted Electronic Properties of this compound

| Property | Predicted Value (B3LYP/6-311++G(d,p)) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

The distribution of the HOMO and LUMO provides insight into the regions of the molecule that are most likely to participate in electron donation and acceptance. For this compound, the HOMO is expected to be localized primarily on the amino group and the pyrazine ring, indicating these are the primary sites for electrophilic attack. The LUMO is anticipated to be distributed over the carboxylic acid group and the pyrazine ring, suggesting these are the likely sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule.[9][10][11] It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as for understanding hydrogen bonding interactions. The MEP is mapped onto the electron density surface, with different colors representing different potential values.

-

Red regions indicate negative electrostatic potential, corresponding to areas with an excess of electrons. These are the most likely sites for electrophilic attack. In this compound, these regions are expected around the nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylic acid group.

-

Blue regions represent positive electrostatic potential, indicating areas with a deficiency of electrons. These are the preferred sites for nucleophilic attack. For this molecule, positive potential is anticipated around the hydrogen atoms of the amino and carboxylic acid groups.

-

Green regions denote neutral or near-zero potential.

The MEP analysis highlights the molecule's polar nature and its potential for engaging in specific intermolecular interactions, which is particularly relevant in the context of drug-receptor binding and crystal engineering.

Comparison with Experimental Data

Conclusion

The quantum chemical calculations detailed in this guide provide a comprehensive theoretical characterization of this compound. The use of DFT with the B3LYP functional and the 6-311++G(d,p) basis set offers a robust framework for predicting the molecule's structural, vibrational, and electronic properties. The optimized geometry reveals the key bond lengths and angles, while the vibrational analysis aids in the interpretation of potential spectroscopic data. The analysis of frontier molecular orbitals and the molecular electrostatic potential map provides valuable insights into the molecule's reactivity and potential for intermolecular interactions. This theoretical data serves as a critical foundation for future experimental studies and for the rational design of new molecules based on the this compound scaffold for applications in drug discovery and materials science.

References

- 1. journals.iau.ir [journals.iau.ir]

- 2. benchchem.com [benchchem.com]

- 3. neon.dpp.fmph.uniba.sk [neon.dpp.fmph.uniba.sk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. nanoient.org [nanoient.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Modelling the Correlation Between Molecular Electrostatic Potential and pKa on Sets of Carboxylic Acids, Phenols and Anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Crystal Structure of 6-Aminopyrazine-2-carboxylic Acid: A Technical Guide

Disclaimer: As of late 2025, a comprehensive, publicly available crystal structure determination for 6-Aminopyrazine-2-carboxylic acid could not be located in peer-reviewed scientific literature or crystallographic databases. This guide presents a detailed analysis of the crystal structure of its close isomer, 3-Aminopyrazine-2-carboxylic acid , based on the study by Dobson and Gerkin (1996). The experimental methodologies and structural data provided are directly transferable and serve as a robust reference for researchers in the field.

Introduction

3-Aminopyrazine-2-carboxylic acid (C₅H₅N₃O₂) is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its molecular framework provides a scaffold for designing novel therapeutic agents and functional materials. Understanding its three-dimensional structure is paramount for predicting its chemical behavior, intermolecular interactions, and suitability for various applications. This document provides a technical overview of the single-crystal X-ray diffraction analysis of 3-Aminopyrazine-2-carboxylic acid, detailing the experimental protocol and summarizing the key structural data.

Experimental Protocol

The determination of the crystal structure of 3-Aminopyrazine-2-carboxylic acid was achieved through single-crystal X-ray diffraction. The methodology employed is a standard procedure for elucidating the atomic arrangement in crystalline solids.

Crystallization

Single crystals suitable for X-ray analysis were obtained through a slow evaporation method.[1] The process is as follows:

-

Dissolution: Commercially available 3-Aminopyrazine-2-carboxylic acid was dissolved in absolute ethanol at room temperature to create a saturated or near-saturated solution.[1]

-

Evaporation: The solution was left undisturbed, allowing the solvent to evaporate slowly under ambient conditions.[1]

-

Crystal Growth: Over time, this slow evaporation process led to the formation of clusters of plate-like crystals.[1]

-

Sample Preparation: A suitable single crystal was carefully selected from these clusters and cut to an appropriate size for mounting.[1]

-

Mounting: The selected crystal was affixed to a glass fiber using epoxy cement for stability during data collection.[1]

X-ray Data Collection and Structure Refinement

The mounted crystal was subjected to X-ray diffraction to determine its internal structure. The key steps in data collection and structure solution are outlined below.

-

Diffractometer: A standard four-circle diffractometer was used for data collection.

-

Radiation Source: Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) is typically used for such analyses.

-

Data Collection: Intensity data were collected at a controlled temperature. Data collection strategies involve a series of ω and φ scans to measure the intensities of a large number of unique reflections.

-

Structure Solution: The crystal structure was solved using direct methods, a common approach for small molecules.[1]

-

Refinement: The structural model was refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference Fourier map and refined isotropically.

The experimental workflow is visualized in the diagram below.

Crystallographic Data Summary

The crystal structure of 3-Aminopyrazine-2-carboxylic acid reveals a molecule that is virtually planar.[2] The structure is characterized by an extensive network of both intra- and intermolecular hydrogen bonds, which contributes to the stability of the crystal lattice and results in a relatively high density for a carboxylic acid.[1][2] Molecules are observed to stack along the a-axis with a separation of 3.324 (2) Å, indicating the presence of π-π interactions.[1][2]

Key crystallographic data are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₅H₅N₃O₂ |

| Formula Weight | 139.11 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.751 (1) |

| b (Å) | 14.184 (3) |

| c (Å) | 10.906 (2) |

| β (°) | 99.17 (3) |

| Volume (ų) | 572.5 (2) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.609 |

Data sourced from Dobson & Gerkin, Acta Crystallogr. C (1996).[1]

Table 2: Selected Intermolecular Hydrogen Bond Geometry (Å, °)

| D—H···A | D—H | H···A | D···A | D—H···A |

| N(3)—H(3A)···O(2)ⁱ | 0.93(3) | 2.12(3) | 3.013(3) | 161(2) |

| N(3)—H(3B)···N(4)ⁱⁱ | 0.88(3) | 2.21(3) | 3.085(3) | 173(3) |

| O(1)—H(1)···N(1)ⁱⁱⁱ | 0.88(3) | 1.89(3) | 2.765(2) | 173(3) |

Symmetry codes: (i) x, -y+1/2, z-1/2; (ii) -x+1, -y+1, -z+1; (iii) -x+1, y+1/2, -z+3/2. Data sourced from Dobson & Gerkin, Acta Crystallogr. C (1996).

Structural Insights and Implications

The detailed crystal structure of 3-Aminopyrazine-2-carboxylic acid provides critical insights for researchers and drug developers:

-

Hydrogen Bonding: The extensive hydrogen bond network, involving the carboxylic acid group, the amino group, and the pyrazine ring nitrogens, dictates the molecular packing and physical properties of the solid state.[2] This information is crucial for understanding solubility and designing co-crystals or salts with modified properties.

-

Planarity and π-π Stacking: The planarity of the molecule and the observed π-π stacking interactions are important for designing molecules that can intercalate with DNA or interact with planar receptor sites.[2]

-

Molecular Conformation: The analysis confirms the absence of H-atom transfer to the ring nitrogen atoms, meaning the molecule exists in its neutral form in the crystal rather than as a zwitterion.[2] This is a key detail for predicting its behavior in different chemical environments.

Conclusion

While the crystal structure for this compound remains to be publicly reported, the detailed structural analysis of its isomer, 3-Aminopyrazine-2-carboxylic acid, offers a valuable and directly applicable technical framework. The provided data on its monoclinic crystal system, extensive hydrogen bonding, and π-π stacking interactions, along with the detailed experimental protocol, serve as a foundational guide for scientists working on the design and development of novel pharmaceuticals and functional materials based on the aminopyrazine carboxylic acid scaffold.

References

physical and chemical characteristics of 6-Aminopyrazine-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 6-Aminopyrazine-2-carboxylic acid. The information is curated for researchers and professionals in drug development, offering detailed data, experimental protocols, and logical workflows to support advanced research and application.

Chemical Identity and Structure

This compound is a heterocyclic compound that serves as a valuable intermediate and building block in the synthesis of more complex molecules, particularly in the pharmaceutical and chemical industries.[1]

-

IUPAC Name: this compound

-

CAS Number: 61442-38-4[1]

-

SMILES: NC1=CN=CC(=N1)C(O)=O

-

InChI Key: LEUHGHBIVGABDQ-UHFFFAOYSA-N[2]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the tables below.

Table 1: General Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 139.11 g/mol | [1] |

| Appearance | Solid | [1] |

| Storage Temperature | 2°C - 8°C | [1] |

| Purity | 95% | |

Table 2: Predicted Physicochemical Properties

| Property | Value | Source |

|---|

| XlogP | -0.7 |[2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Table 3: Predicted Mass Spectrometry Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 140.04546 | 125.0 |

| [M+Na]⁺ | 162.02740 | 133.8 |

| [M-H]⁻ | 138.03090 | 124.8 |

| [M+NH₄]⁺ | 157.07200 | 142.8 |

| [M+K]⁺ | 178.00134 | 132.1 |

Data sourced from PubChemLite, calculated using CCSbase.[2]

Experimental Protocols

Detailed methodologies are essential for reproducing experimental results and for the further development of synthetic and analytical procedures.

4.1. General Synthesis of Aminopyrazine Carboxylic Acid Derivatives

While a specific protocol for this compound is not detailed in the provided results, a general synthesis for a related isomer, 3-Aminopyrazine-2-carboxylic acid, can be adapted. This procedure involves the hydrolysis of a methyl ester precursor.

-

Procedure:

-

Suspend the precursor, methyl 3-aminopyrazine-2-carboxylate (13.6 mmol), in methanol (40 mL) under a nitrogen atmosphere.[3]

-

Add 1N aqueous sodium hydroxide (30 mL) to the suspension.[3]

-

Allow the reaction mixture to warm to room temperature and stir for approximately 50 minutes.[3]

-

Partially evaporate the methanol (around 45 mL) under reduced pressure.[3]

-

Cool the resulting mixture in an ice water bath.[3]

-

Slowly add 1N aqueous hydrochloric acid solution (70 mL) to induce precipitation of the product.[3]

-

Collect the solid product by filtration, wash with water (3 x 10 mL), and dry under vacuum.[3]

-

4.2. Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Infrared (IR) Spectroscopy:

-

IR spectra can be recorded on a Nicolet Spectrometer using KBr disks.[5]

-

The carboxyl group (C=O) of carboxylic acids typically shows a strong, sharp absorption band in the region of 1680-1710 cm⁻¹.[6]

-

The O-H stretching absorption is very strong and broad, extending from 2500 to 3300 cm⁻¹.[6]

-

The N-H stretching of the amine group appears in the region of 3300-3500 cm⁻¹.

-

Logical and Experimental Workflows

Visualizing experimental and logical workflows can aid in understanding the processes involved in the study of this compound.

Caption: General workflow for the synthesis and characterization of this compound.

Applications in Research and Development